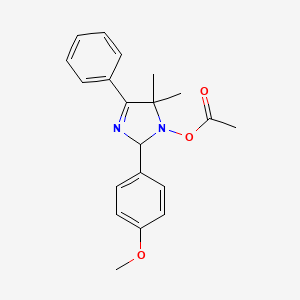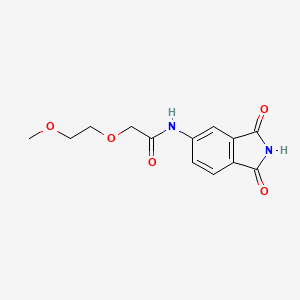
1-(acetyloxy)-2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Acetyloxy)-2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole is a chemical compound that has gained attention due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been found to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 1-(Acetyloxy)-2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
1-(Acetyloxy)-2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activity of certain enzymes involved in cancer cell growth. Additionally, this compound has been found to possess antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Acetyloxy)-2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole in lab experiments is its wide range of biological activities. This compound can be used to study the mechanisms of cancer cell growth and inflammation, as well as to develop new therapeutic agents for these diseases. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-(Acetyloxy)-2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole. One direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its mechanism of action in more detail, in order to identify new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, and to develop new methods for its synthesis and purification.
Synthesemethoden
The synthesis of 1-(Acetyloxy)-2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole involves the reaction of 4-methoxyphenylacetonitrile with acetic anhydride and potassium carbonate in the presence of a catalytic amount of iodine. The resulting intermediate is then reacted with 2,2,6-trimethyl-4H-1,3-dioxin-4-one and phenylhydrazine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-(Acetyloxy)-2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2,5-dihydro-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been found to possess antimicrobial, antifungal, anti-inflammatory, and anticancer activities. Studies have shown that this compound can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
[2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(23)25-22-19(16-10-12-17(24-4)13-11-16)21-18(20(22,2)3)15-8-6-5-7-9-15/h5-13,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXSBPFUSBMROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(N=C(C1(C)C)C2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-methoxyphenyl)-5,5-dimethyl-4-phenyl-2H-imidazol-1-yl] acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5122774.png)

![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B5122790.png)
![N-[amino(imino)methyl]-4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5122819.png)
![N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-propanamine](/img/structure/B5122825.png)


![N-(2-bromo-4,6-difluorophenyl)-3-[4-(3,5-dinitrophenoxy)phenyl]propanamide](/img/structure/B5122841.png)
![5-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5122849.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5122851.png)
![3-(4-cyclohexylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrobromide](/img/structure/B5122861.png)

![N-{2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5122868.png)
![5-(4-biphenylyl)-2-[4-(methylthio)phenyl]-4-phenyl-1H-imidazole](/img/structure/B5122869.png)